molecular formula C11H12FNO B8508089 4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

Cat. No.: B8508089
M. Wt: 193.22 g/mol
InChI Key: INSZJXTZJHWSPI-UHFFFAOYSA-N
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Description

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-(2-fluoropyridin-3-yl)cyclohex-3-en-1-ol

InChI

InChI=1S/C11H12FNO/c12-11-10(2-1-7-13-11)8-3-5-9(14)6-4-8/h1-3,7,9,14H,4-6H2

InChI Key

INSZJXTZJHWSPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1O)C2=C(N=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flask containing 3-(4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl)-2-fluoropyridine (1.5 g, 4.88 mmol) was added anhydrous dichloromethane (48.8 mL) under nitrogen. After cooling to 0° C., hydrogen fluoride-pyridine complex (1.696 mL, 19.51 mmol) was added dropwise. The reaction mixture was warmed to room temperature and stirred until the starting material had been consumed. The reaction mixture was quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane before drying over magnesium sulfate, filtering, and concentrating to a clear oil under reduced pressure. The material was used without purification.
Name
3-(4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl)-2-fluoropyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
48.8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 25 mL microwave vial was added potassium phosphate tribasic (0.354 mL, 4.27 mmol), PdCl2(AmPhos) (0.121 g, 0.171 mmol), 4-(tert-butyldimethylsilyloxy)cyclohex-1-enyl trifluoromethanesulfonate (0.616 g, 1.710 mmol), and 2-fluoropyridin-3-ylboronic acid (0.265 g, 1.881 mmol) before evacuating and backfilling with nitrogen (3×). A mixed solvent of Dioxane (7.12 mL):water (1.425 mL) was added, and the contents were irradiated at 150° C. for 30 minutes in an Initiator microwave reactor (Personal Chemistry, Biotage AB, Inc., Upssala, Sweden). The biphasic solution was diluted with water and extracted with DCM (3×25 mL) before drying over sodium sulfate, filtering, and concentrating under reduced pressure to a dark brown residue. The residue was taken up in 5 mL DCM and applied directly to silica (0 to 70% ethyl acetate/hexanes for followed by 5 to 10% MeOH/DCM). The resulting yellow oil was taken forward without further manipulation.
Name
potassium phosphate tribasic
Quantity
0.354 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(AmPhos)
Quantity
0.121 g
Type
reactant
Reaction Step One
Quantity
0.616 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step One

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